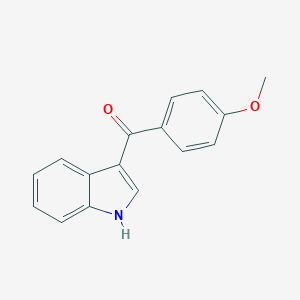

3-(4-Anisoyl)-indole

Description

Significance of the Indole (B1671886) Scaffold in Organic and Advanced Chemical Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of organic and medicinal chemistry. wisdomlib.orgwikipedia.org This aromatic heterocyclic system is not merely a synthetic curiosity but a recurring motif in a vast array of biologically active natural products and synthetic compounds. mdpi.comijpsr.com Its prevalence is highlighted by its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, which underscores its fundamental role in biological processes. wikipedia.orgsafrole.comnih.gov

The unique electronic properties of the indole ring, particularly the reactivity of the C3 position towards electrophilic substitution, make it a versatile building block in chemical synthesis. wikipedia.orgsafrole.com The indole nucleus is considered a "privileged scaffold" because its structure can be readily modified to interact with a wide range of biological targets, leading to the development of numerous therapeutic agents. ijpsr.comnih.gov Researchers have successfully developed indole-based compounds with applications as antiviral, antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.com Its structural versatility allows for the creation of diverse molecular architectures, making it a subject of continuous and intensive research in drug discovery and materials science. wisdomlib.orgmdpi.com

Contextualization of Acylated Indole Derivatives in Chemical Synthesis and Molecular Design

Acylation of the indole ring is a fundamental transformation in organic synthesis, providing a direct route to functionalized indole derivatives with significant potential in molecular design. 3-acylindoles, in particular, are key intermediates in the synthesis of a variety of complex molecules. organic-chemistry.org The introduction of an acyl group at the C3 position modifies the electronic and steric properties of the indole scaffold, opening avenues for further chemical manipulation.

The synthesis of 3-acylindoles can be achieved through various methods, most notably the Friedel-Crafts acylation. researchgate.net However, traditional methods can be limited by harsh conditions or lack of selectivity. organic-chemistry.org Modern synthetic strategies have focused on developing milder and more general methods for the acylation of indoles, for instance, using dialkylaluminum chlorides as catalysts, which allows the reaction to proceed under mild conditions without the need for protecting the indole nitrogen. organic-chemistry.org Acylated indoles, including anisoyl derivatives, serve as precursors to a wide range of biologically relevant compounds and are valuable components in the construction of new pharmaceutical candidates. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16(18)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNHIIYKFBCQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176528 | |

| Record name | Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22051-15-6 | |

| Record name | 1H-Indol-3-yl(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22051-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1H-indol-3-yl(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022051156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 3 4 Anisoyl Indole

The synthesis of 3-(4-Anisoyl)-indole, like other 3-acylindoles, is commonly achieved through the Friedel-Crafts acylation of indole (B1671886). This reaction involves the introduction of the 4-anisoyl group onto the C3 position of the indole ring. A general and efficient method for this transformation utilizes an acyl chloride in the presence of a Lewis acid.

A typical procedure involves reacting indole with 4-methoxybenzoyl chloride (p-anisoyl chloride) in a suitable solvent like dichloromethane. organic-chemistry.orgnih.govsigmaaldrich.com The reaction is promoted by a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). organic-chemistry.org These catalysts are favored for their ability to facilitate the reaction under mild conditions and with high regioselectivity for the 3-position, avoiding common side reactions or the need for N-protection that can complicate syntheses using stronger Lewis acids like aluminum chloride. organic-chemistry.orgresearchgate.net

Physical and Chemical Properties of 3 4 Anisoyl Indole

3-(4-Anisoyl)-indole is a solid compound at room temperature. guidechem.com Its chemical structure consists of an indole (B1671886) ring linked at the 3-position to the carbonyl carbon of a 4-methoxybenzoyl (anisoyl) group. This structure imparts specific physical and chemical characteristics to the molecule.

Table 1:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1H-indol-3-yl)(4-methoxyphenyl)methanone | |

| CAS Number | 22051-15-6 | guidechem.com |

| Molecular Formula | C₁₆H₁₃NO₂ | guidechem.com |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White solid | guidechem.com |

| Melting Point | 208 °C | guidechem.com |

| Boiling Point | 465.2 °C at 760 mmHg | |

| Density | 1.231 g/cm³ | |

| Flash Point | 235.2 °C | guidechem.com |

| Refractive Index | 1.656 | guidechem.com |

| LogP | 3.40750 | guidechem.com |

Spectroscopic and Crystallographic Data

Electrophilic and Nucleophilic Reactivity at the Indole Core and Anisoyl Substituent

The indole ring system is inherently π-excessive, making it prone to electrophilic attack. In an unsubstituted indole, the C3 position is the most electron-rich and nucleophilic site, readily reacting with a wide array of electrophiles. youtube.comyoutube.com However, the introduction of the acyl group at the C3 position in 3-(4-anisoyl)-indole fundamentally alters this reactivity profile. The electron-withdrawing nature of the carbonyl group significantly deactivates the C3 position towards electrophilic substitution.

The anisoyl substituent itself presents a dual electronic nature. The para-methoxy group is a strong electron-donating group, which increases the electron density of the phenyl ring, making it more susceptible to electrophilic aromatic substitution compared to an unsubstituted benzoyl group. This electron donation also influences the adjacent carbonyl group, slightly reducing its electrophilicity.

Influence of the Anisoyl Group on Indole Reactivity

The 4-anisoyl group exerts a profound influence on the reactivity of the indole core. Its primary effect is the aforementioned deactivation of the C3 position to electrophiles and its activation towards nucleophiles. This electronic "pull" from the C3 position enhances the nucleophilicity of other positions on the indole ring.

Key influences include:

N-H Acidity and Nucleophilicity : The electron-withdrawing effect of the C3-substituent increases the acidity of the N-H proton, making deprotonation with a base more facile. The resulting indolate anion is a potent nucleophile, often reacting at the nitrogen center in N-functionalization reactions. nih.gov

Activation of C2 and C4 Positions : By diminishing the reactivity of C3, the anisoyl group indirectly enhances the relative reactivity of other positions for certain transformations. In many metal-catalyzed reactions, the C3-carbonyl group can act as a directing group, facilitating C-H activation and functionalization at the C2 or C4 positions. acs.orgrsc.org

Reactivity Umpolung : The presence of the anisoyl group effectively achieves a reactivity umpolung (reversal of polarity) at the C3 position, changing it from a nucleophilic to an electrophilic site. nih.gov This allows for a complementary set of synthetic strategies for functionalizing the indole scaffold that are not possible with unsubstituted indoles.

Mechanistic Investigations of Chemical Transformations Involving 3-(4-Anisoyl)-indole

The complex reactivity of 3-(4-anisoyl)-indole has been harnessed in a variety of chemical transformations, with mechanistic studies providing insight into the underlying pathways.

Proton transfer is a fundamental process in the chemistry of indole derivatives. For 3-(4-anisoyl)-indole, two primary tautomeric forms can be considered, although they are generally high-energy intermediates.

Keto-Enol Tautomerism : The molecule can exist in equilibrium with its enol tautomer. This process involves the transfer of a proton from the C2 position to the carbonyl oxygen, creating a C2-C3 double bond and a hydroxyl group. This pathway is generally not favored but can be a transient step in certain base- or acid-catalyzed reactions. youtube.com

Annular Tautomerism : This involves the migration of the proton from the indole nitrogen to another atom in the ring system. youtube.com While common in other heterocycles like pyrazoles, for 3-substituted indoles, the N-H tautomer is overwhelmingly dominant. nih.gov However, protonation and deprotonation at the nitrogen are key steps in many reaction mechanisms, such as base-catalyzed N-alkylation. nih.gov

Computational studies on related heterocyclic systems show that proton transfer barriers can be significantly lowered in the presence of a solvent or catalyst that can mediate the proton transfer, such as water or an acid/base catalyst. nih.govnih.gov

Transition-metal catalysis has become a powerful tool for the functionalization of indoles, and the C3-acyl group in molecules like 3-(4-anisoyl)-indole plays a crucial role as a directing group. rsc.orgmdpi.com This allows for site-selective reactions at positions that are typically less reactive.

Palladium-Catalyzed Reactions : Palladium catalysts have been used for the C-H arylation of 3-acylindoles. For instance, in the presence of a Pd(OAc)₂ catalyst, 3-acetylindole (B1664109) can undergo a domino C4-arylation followed by a 1,2-migration of the acetyl group to the C2 position. acs.org This highlights the ability of the C3-carbonyl to direct functionalization to the C4 position of the benzene (B151609) portion of the indole.

Ruthenium-Catalyzed Reactions : Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, are effective for C-H activation. mdpi.com These catalysts can be used to selectively functionalize the C2 position in the presence of a directing group at C3. mdpi.com

Rhodium-Catalyzed Reactions : Rhodium catalysts are also prominent in the C-H activation of indole systems. They often operate via a concerted metalation-deprotonation mechanism, where a directing group facilitates the cleavage of a specific C-H bond. youtube.com

These reactions typically proceed through a catalytic cycle involving coordination of the metal to the directing group, C-H bond cleavage to form a metallacyclic intermediate, oxidative addition/reductive elimination or other coupling steps, and catalyst regeneration.

Table 1: Examples of Metal-Catalyzed C-H Functionalization on 3-Acylindole Scaffolds

| Catalyst System | Reaction Type | Position Functionalized | Proposed Mechanism | Reference |

| Pd(OAc)₂ / AgOAc | C4-Arylation / Carbonyl Migration | C4 and C2 | Directed C-H activation, domino reaction | acs.org |

| [Ru(p-cymene)Cl₂]₂ | C2-Functionalization | C2 | Directed C-H activation | mdpi.com |

| Rh(III) Complexes | C2-Alkylation/Amidation | C2 | Concerted Metalation-Deprotonation | researchgate.net |

3-(4-Anisoyl)-indole serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions construct new rings onto the indole framework.

A notable example is the reaction of indoles with salicylaldehydes, promoted by elemental sulfur, to form chromeno[2,3-b]indoles. rsc.org Mechanistic studies suggest that sulfur not only acts as an oxidant but also activates the C3 position of the indole, facilitating the initial condensation with the aldehyde. Although the substrate in this study was unsubstituted indole, the principle demonstrates a pathway for cyclization involving the C2 and C3 positions.

Another strategy involves intramolecular cyclization. A suitably functionalized side chain attached to the indole nitrogen can undergo a metal-catalyzed or radical-induced cyclization onto the C2 or C4 position, often directed by the C3-acyl group, to form polycyclic indole alkaloids and their analogs. rsc.orgresearchgate.net These reactions can proceed through various mechanisms, including radical cyclization or intramolecular Heck-type reactions. libretexts.orgresearchgate.net

Thermodynamic and Kinetic Aspects of Reactions Involving 3-(4-Anisoyl)-indole

The thermodynamics and kinetics of reactions involving 3-(4-anisoyl)-indole are governed by the stability of intermediates and transition states.

Thermodynamic Considerations : In electrophilic substitution on an unsubstituted indole, attack at C3 is favored because it allows the formation of a resonance-stabilized intermediate that preserves the aromaticity of the benzene ring. quora.com For 3-(4-anisoyl)-indole, reactions are often driven by the formation of stable products. For example, in annulation reactions, the formation of a new, stable aromatic or heteroaromatic ring provides a strong thermodynamic driving force for the reaction. rsc.org

Kinetic Control : Many reactions are under kinetic control, where the product distribution is determined by the relative rates of competing reaction pathways. In metal-catalyzed C-H activation, the rate-determining step is often the C-H bond cleavage itself. The geometry of the transition state, stabilized by the coordination of the directing group to the metal center, determines the regioselectivity of the reaction. acs.orgyoutube.com For instance, the formation of a five- or six-membered metallacyclic intermediate is often kinetically favored, which is why C2 and C4 functionalizations are common when using a C3-carbonyl directing group.

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide quantitative insights into the energy barriers of different pathways. For example, DFT calculations have been used to compare the favorability of direct oxidation versus a pathway involving metal-ligand-proton tautomerism (MLPT) in iridium-catalyzed C-H activation, showing that the tautomerism pathway can have a dramatically lower free energy of activation. nih.gov Similarly, computational studies can elucidate the transition states in ring-forming reactions, explaining the observed stereochemistry and regiochemistry. youtube.comyoutube.com

Table 2: Qualitative Thermodynamic and Kinetic Factors in 3-(4-Anisoyl)-indole Reactions

| Reaction Type | Key Kinetic Factor | Key Thermodynamic Factor |

| Nucleophilic Addition at C3/Carbonyl | Rate depends on nucleophile strength and electrophilicity of the carbonyl. | Formation of a stable tetrahedral intermediate. |

| Directed C-H Activation (C2/C4) | Stability of the metallacyclic transition state. | Strength of the new C-C or C-X bond formed. |

| Annulation/Cyclization | Rate of the initial bond-forming step (e.g., condensation or radical addition). | Formation of a stable, often aromatic, fused ring system. |

| N-H Deprotonation | Acidity of the N-H proton (increased by the C3-acyl group). | Stability of the resulting indolate anion. |

Systematic Structural Modifications and Their Impact on Activity

Systematic modifications of the 3-(4-anisoyl)-indole scaffold have provided significant insights into the structural requirements for activity. Research has focused on altering the core indole structure, the linker, and the pendant aromatic rings to probe their influence on biological endpoints.

Furthermore, truncating the molecule to gauge the effect of compound size is a common strategy. In some series of indole compounds, analogs with three aromatic ring systems were analyzed to understand the minimal structural requirements for activity. nih.gov These studies help to define the essential pharmacophore and eliminate non-essential structural elements.

The table below illustrates how systematic structural changes in a representative indole scaffold can impact activity, based on findings from related compound series.

| Modification Type | Specific Change | Impact on Activity | Reference |

| Linkage Isomerism | Change from 6-6' to 5-5' linkage in a bis-indole system | Reduced binding affinity and cellular activity | nih.gov |

| Compound Size | Truncation from four to three aromatic rings | Varies; helps define the essential pharmacophore | nih.gov |

| Core Scaffold | Substitution of indole with benzimidazole | Can lead to altered activity profiles | nih.gov |

Role of the Indole Nitrogen and Aromatic Ring Substitutions on Activity Profiles

The indole ring itself offers multiple points for modification, and both the indole nitrogen and the fused benzene ring are critical determinants of the activity profile.

Indole Nitrogen (N-H): The N-H group of the indole can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a biological target. In many indole-based inhibitors, this N-H group forms strong hydrogen bonds within the active site of enzymes. nih.gov Protecting or substituting this nitrogen can therefore have a profound impact. For example, replacing the hydrogen with a bulky group like a t-butyl can alter the molecule's electronic properties and steric profile, which in turn affects its reactivity and binding. nih.gov In some series, N-alkylation or N-arylation is explored to either probe the necessity of the hydrogen bond or to introduce new interactions with the target.

Aromatic Ring Substitutions: The placement of substituents on the benzene portion of the indole ring (positions 4, 5, 6, and 7) is a key area of SAR studies. The nature and position of these substituents can influence the molecule's lipophilicity, electronic distribution, and steric properties, thereby modulating its activity.

Studies on other 3-substituted indole series have shown that:

Position: Substitution at position 4 of the indole ring was found to be the least favorable in one series of antagonists, whereas substitution at position 7 was the most favorable. researchgate.net

Nature of Substituent: In the same series, fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. Methoxy-substituted derivatives also showed significant activity, particularly at the 7-position. researchgate.net

These findings highlight that the electronic effects (electron-donating vs. electron-withdrawing) and the size of the substituent are critical factors. researchgate.net

The following table summarizes the observed effects of substitutions on the indole ring in related indole compounds.

| Position on Indole Ring | Substituent Type | Observed Effect on Activity | Reference |

| 4 | Various | Generally unfavorable, leads to decreased potency | researchgate.net |

| 5 | Halogen (e.g., F, Cl) | Can increase potency | researchgate.net |

| 6 | Halogen (e.g., F, Cl) | Can increase potency | researchgate.net |

| 7 | Methoxy (OCH₃) | Most favorable position, leads to high potency | researchgate.net |

| 1 (Nitrogen) | Alkyl/Aryl group | Eliminates H-bond donor capability, can increase or decrease activity depending on the target | nih.govnih.gov |

Significance of the Anisoyl Substituent and its Positional Isomers on Structure-Activity Profiles

The 4-anisoyl group, which is a 4-methoxybenzoyl moiety, is a cornerstone of the 3-(4-Anisoyl)-indole structure. Its components—the carbonyl linker, the phenyl ring, and the methoxy group—each play a distinct role in the molecule's interaction with its biological target.

The methoxy group at the para-position (position 4) is particularly important. Its electron-donating nature influences the electronic properties of the entire benzoyl ring. The significance of its position can be evaluated by studying its positional isomers: the ortho- (2-methoxy) and meta- (3-methoxy) analogs. wikipedia.org

In SAR studies of similar scaffolds, the position of such substituents on a phenyl ring has been shown to be critical. For example, in a series of 1,2,4-triazole (B32235) conjugates, a 2-methoxy substitution on a terminal phenyl ring resulted in enhanced activity, followed by the 3-methoxy analog, while the 4-methoxy substituted compound showed more moderate activity. mdpi.com This demonstrates that moving the methoxy group can drastically alter the compound's ability to fit into a binding site and form favorable interactions. Replacing the methoxy group with other substituents (e.g., ethoxy, halogens, nitro groups) or removing it entirely are common strategies to probe the importance of its electronic and steric contributions.

| Anisoyl Modification | Description | Potential Impact on Activity | Reference |

| Positional Isomerism | Moving the methoxy group from the 4-position to the 2- or 3-position | Can significantly increase or decrease activity by altering the binding conformation | mdpi.com |

| Methoxy Group Replacement | Substituting the -OCH₃ with -OC₂H₅, -Cl, -F, or -NO₂ | Alters electronic and steric properties, leading to changes in potency and selectivity | mdpi.com |

| Phenyl Ring Substitution | Adding further substituents to the anisoyl phenyl ring | Can introduce new contact points with the target, potentially improving affinity | mdpi.com |

Conformational Analysis and its Correlation with Molecular Interactions

Computational studies, such as molecular docking, are often employed to understand these interactions. nih.gov A consensus pose, or a commonly observed binding conformation among a series of active compounds, often correlates with biological activity. nih.gov For instance, in a study of bis-indole inhibitors, the most active compounds shared a specific docked conformation, and their calculated binding energies were consistent with their measured biological activity. nih.gov

The analysis of accessible shapes in solution can also reveal why certain isomers are more active than others. For example, the 6-6' linked bis-indole was found to adopt a more compact shape that better conformed to the target's hydrophobic pocket compared to the more extended 5-5' isomer, which was less active. nih.gov This correlation between a molecule's preferred conformation and its activity is a fundamental principle in drug design.

Comparative SAR Studies with Other Indole-Based Scaffolds

To place the SAR of 3-(4-anisoyl)-indoles in a broader context, it is useful to compare it with other indole-containing scaffolds. researchgate.net The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous classes of biologically active compounds. jocpr.com

Indole-3-glyoxylamides: In this class of compounds, the carbonyl linker of the 3-aroyl group is extended to a glyoxylamide moiety (-CO-CO-NH-). SAR studies on these compounds revealed that the N-phenylglyoxylamide portion was critical, with five-membered heterocycles being optimal substituents on the phenyl ring for potent activity. Modifications to the glyoxylamide linker itself were generally not well tolerated. nih.gov This contrasts with 3-aroyl-indoles where modifications to the single carbonyl linker are more common.

Bis-indoles: As mentioned previously, these compounds feature two indole units. Their SAR is heavily influenced by the nature and position of the linkage between the two indole cores and the substituents on each ring. nih.gov This differs from the monomeric 3-(4-anisoyl)-indole, where the focus is on the interplay between a single indole and an aromatic side chain.

Indolylindazoles: In this scaffold, an indazole ring is attached to the indole core. SAR studies have shown that interactions between the inhibitor and specific amino acids, such as through π-π stacking, as well as the dihedral angle between the ring systems, are crucial for potency. nih.gov

Mechanistic Elucidation at the Cellular and Molecular Levels

Identification and Characterization of Molecular Targets

The primary molecular target identified for the 3-aroylindole class of compounds, to which 3-(4-Anisoyl)-indole belongs, is tubulin . mdpi.comnih.gov These compounds are recognized as tubulin polymerization inhibitors. mdpi.comnih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell structure. mdpi.comnih.govnih.gov

The binding site for many indole-based tubulin inhibitors has been identified as the colchicine (B1669291) binding site on β-tubulin . nih.govnih.gov This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. nih.gov

In addition to tubulin, other potential molecular targets for indole (B1671886) derivatives have been identified, although their direct relevance to 3-(4-Anisoyl)-indole requires further investigation. These include:

Epidermal Growth Factor Receptor (EGFR) and Src Kinase: Some novel indole derivatives have been shown to act as dual inhibitors of EGFR and SRC kinase. nih.gov

Aryl Hydrocarbon Receptor (AhR): Indole-3-carbinol, a related indole compound, is an agonist of the AhR, and its anticancer effects are partly mediated through this receptor. nih.gov

Bcl-2 Family Proteins: Certain indole-isatin conjugates have been found to inhibit the anti-apoptotic protein Bcl-2. nih.gov

Investigation of Binding Interactions and Affinity to Biological Macromolecules

The binding of 3-aroylindoles to their primary target, tubulin, has been investigated through molecular modeling and experimental assays. These studies reveal that the interaction is characterized by specific molecular contacts within the colchicine binding pocket of β-tubulin. nih.gov

Key binding interactions for related arylthioindole derivatives include the formation of a hydrogen bond between the indole N-H group and the side chain of the Threonine-179 (Thr179) residue. nih.gov The trimethoxyphenyl group, often present in potent tubulin inhibitors of this class, occupies a hydrophobic pocket near Cysteine-241 (Cys241) . nih.gov Although 3-(4-Anisoyl)-indole possesses a methoxy-substituted phenyl ring instead of a trimethoxyphenyl group, similar hydrophobic interactions are anticipated.

The affinity of these compounds for tubulin is significant, with some derivatives exhibiting potent inhibition of tubulin polymerization at micromolar concentrations and inhibiting cancer cell growth at nanomolar concentrations. mdpi.com For instance, certain arylthioindole derivatives inhibit MCF-7 cell growth with IC50 values below 50 nM. nih.gov The specific binding affinity of 3-(4-Anisoyl)-indole for tubulin has not been reported, but based on its structural similarity to active analogs, a notable affinity is expected.

Modulation of Enzyme Activity and Specific Biochemical Pathways

The interaction of 3-(4-Anisoyl)-indole and its analogs with molecular targets leads to the modulation of several key enzymatic activities and biochemical pathways.

Prostaglandin (B15479496) Synthesis Inhibition

While some indole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin, are potent inhibitors of prostaglandin synthesis, there is limited direct evidence to suggest that 3-(4-Anisoyl)-indole shares this activity. nih.gov Prostaglandin synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes. nih.gov A study on the trypanosome-derived metabolite indole-3-pyruvate showed that it could inhibit prostaglandin production in macrophages by targeting COX-2. nih.gov However, further research is necessary to determine if 3-aroylindoles, including 3-(4-Anisoyl)-indole, have a similar inhibitory effect on prostaglandin synthesis.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. mdpi.com Inhibition of PDE4 has been a target for anti-inflammatory and anticancer therapies. mdpi.com While some compounds are known PDE inhibitors, there is no specific data indicating that 3-(4-Anisoyl)-indole or its close 3-aroylindole analogs are significant inhibitors of phosphodiesterase activity. nih.gov

Interaction with Cytoskeletal Components (e.g., Tubulin, Actin)

The most well-characterized interaction of 3-aroylindoles is with tubulin , leading to the inhibition of microtubule polymerization. mdpi.comnih.gov This disruption of the microtubule network is a cornerstone of their anticancer activity. nih.gov

The interaction of this class of compounds with actin , another major component of the cytoskeleton, is less clear. The actin and microtubule cytoskeletons are known to interact, and this crosstalk is crucial for many cellular processes. nih.govnih.gov However, there is no direct evidence from the reviewed literature to suggest that 3-(4-Anisoyl)-indole or its analogs directly bind to and modulate actin filament dynamics. Their effects on the actin cytoskeleton are more likely to be indirect consequences of the disruption of the microtubule network.

Influence on Cellular Processes at a Molecular Level (e.g., Cell Cycle, Apoptosis Induction Mechanisms)

The disruption of microtubule dynamics by 3-aroylindoles has profound effects on cellular processes, particularly the cell cycle and apoptosis.

Cell Cycle Arrest: By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase . nih.govresearchgate.netfrontiersin.org Studies on arylthioindole and benz[f]indole-4,9-dione analogs have demonstrated a significant increase in the population of cells in the G2/M phase following treatment. nih.govelsevierpure.com For example, a potent arylthioindole derivative caused a 56% increase in HeLa cells in the G2/M phase. nih.gov This cell cycle blockade prevents cancer cells from dividing and proliferating. researchgate.netfrontiersin.org

Apoptosis Induction: Prolonged arrest in the G2/M phase can trigger programmed cell death, or apoptosis. mdpi.commdpi.com The induction of apoptosis by indole derivatives is a key mechanism of their anticancer activity. nih.govnih.govnih.gov Several molecular events are associated with this process:

Activation of Caspases: Treatment with indole derivatives has been shown to lead to the cleavage and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). mdpi.com

Modulation of Bcl-2 Family Proteins: Some indole compounds can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins. nih.govnih.gov

Fas/FasL Pathway: Indole-3-carbinol has been shown to induce apoptosis through the Fas/FasL death receptor pathway. nih.gov

Mitochondrial Pathway: The release of cytochrome c from the mitochondria is a critical step in the intrinsic apoptotic pathway and has been observed following treatment with some indole derivatives. mdpi.comnih.gov

The following table summarizes the reported cellular and molecular effects of compounds structurally related to 3-(4-Anisoyl)-indole.

| Cellular/Molecular Effect | Observed in Analogs | Key Findings | References |

| Tubulin Polymerization Inhibition | Yes | Inhibition of microtubule formation by binding to the colchicine site on β-tubulin. | mdpi.comnih.govnih.govnih.gov |

| Cell Cycle Arrest | Yes | Arrest of the cell cycle in the G2/M phase due to mitotic spindle disruption. | nih.govresearchgate.netfrontiersin.orgelsevierpure.com |

| Apoptosis Induction | Yes | Activation of caspase cascades and modulation of apoptotic regulatory proteins. | nih.govnih.govmdpi.commdpi.comnih.gov |

| Prostaglandin Synthesis Inhibition | Limited/Indirect | Some indole compounds inhibit COX enzymes, but data on 3-aroylindoles is lacking. | nih.govnih.gov |

| Phosphodiesterase Inhibition | No Direct Evidence | No specific studies show significant PDE inhibition by 3-aroylindoles. | mdpi.comnih.gov |

| Direct Actin Interaction | No Direct Evidence | Effects on actin are likely indirect consequences of microtubule disruption. | nih.govnih.gov |

Computational and Theoretical Studies of 3 4 Anisoyl Indole

Computational and theoretical chemistry have become indispensable tools in modern drug discovery and development. These methods provide profound insights into the molecular properties and biological interactions of compounds like 3-(4-Anisoyl)-indole and related indole (B1671886) scaffolds. By simulating molecular behavior and predicting interactions with biological targets, these computational approaches accelerate the identification and optimization of potential drug candidates.

Applications in Advanced Organic Synthesis and Material Science

3-(4-Anisoyl)-indole as a Versatile Synthetic Building Block and Intermediate

The utility of 3-(4-Anisoyl)-indole as a synthetic intermediate stems from the reactivity of its constituent parts: the indole (B1671886) ring, the N-H proton, and the exocyclic carbonyl group. The synthesis of the compound itself is a classic example of Friedel-Crafts acylation at the C3 position of indole, which is the most nucleophilic carbon. A general and high-yielding method for this transformation involves the use of acyl chlorides with dialkylaluminum chlorides (e.g., Et₂AlCl or Me₂AlCl) as Lewis acids, which allows the reaction to proceed under mild conditions without the need for N-H protection. organic-chemistry.org This makes a variety of 3-acyl-indoles, including 3-(4-Anisoyl)-indole, readily accessible.

Once formed, 3-(4-Anisoyl)-indole becomes a versatile building block for several reasons:

The Carbonyl Group: The ketone functionality is a key reactive site. It can undergo reduction to form the corresponding alcohol, 3-(hydroxy(4-methoxyphenyl)methyl)-1H-indole, or be completely reduced to a methylene (B1212753) group, yielding 3-(4-methoxybenzyl)-1H-indole. It can also serve as an electrophilic center for condensation reactions with various nucleophiles to build more complex structures.

The Indole Nucleus: The indole ring remains active towards further electrophilic substitution, although the 3-acyl group is deactivating. Reactions can be directed to other positions on the ring. youtube.com Furthermore, the N-H proton can be removed by a base, allowing for N-alkylation or N-arylation, which modifies the compound's properties and provides another handle for synthetic elaboration.

Cyclization Precursor: The presence of the acyl group at the C3 position provides a strategic anchor for intramolecular cyclization reactions, a key step in the synthesis of fused polyheterocyclic systems. youtube.com This reactivity is fundamental to its role in creating complex molecular architectures.

The strategic placement of functional groups in 3-(4-Anisoyl)-indole makes it a valuable intermediate for generating a diverse library of more complex indole derivatives.

Incorporation into Complex Polyheterocyclic Systems

The indole scaffold is a cornerstone in many biologically active natural products and pharmaceuticals, which often feature polyheterocyclic frameworks. 3-Acyl-indoles like 3-(4-Anisoyl)-indole are pivotal starting materials for constructing these elaborate systems through cyclization and multicomponent reactions.

The carbonyl group and the adjacent C2 position of the indole ring can participate in condensation reactions with dinucleophiles to form new heterocyclic rings fused to the indole core. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyridazino-indole systems, while reactions with compounds containing activated methylene groups can be used to construct a variety of fused carbocycles and heterocycles. nih.gov

Several strategies highlight the potential of using 3-acyl-indoles in the synthesis of complex polyheterocycles:

Fused Quinolines: Fischer indole cyclization using precursors derived from tetrahydroindolones can produce indolo[3,2-c]quinolinone structures, which are present in numerous alkaloids. nih.gov

Spiro Compounds: One-pot multicomponent reactions involving isatin (B1672199) (an indole derivative), dimedone, and a nitrogen source can yield spiro[indole-quinazoline] derivatives, a class of compounds with significant biological interest. jsynthchem.com

Oxazinoindoles: The oxazino[4,3-a]indole core, found in compounds with antidepressant and anti-inflammatory properties, can be synthesized from indole precursors through alkylation and intramolecular cyclization. nih.gov

Pyridopyrazinoindoles: Fused systems like pyridopyrazino[2,3-b]indole can be assembled from indole building blocks, creating donor-acceptor molecules with applications in materials science. ias.ac.inresearchgate.net

The following table summarizes representative polyheterocyclic systems that can be accessed from indole-based starting materials, illustrating the synthetic pathways that could be adapted for 3-(4-Anisoyl)-indole.

| Target Polyheterocyclic System | Synthetic Strategy | Potential Precursors | Reference |

| Indolo[3,2-c]quinolinone | Fischer Indole Cyclization / Knoevenagel Condensation | Tetrahydroindolone derivatives | nih.gov |

| Spiro[indole-quinazoline] | One-pot multicomponent reaction | Isatin, Dimedone, Guanidinium Nitrate | jsynthchem.com |

| Pyridopyrazino[2,3-b]indole | Condensation and cyclization | Isatin, Diaminopyridine | ias.ac.inresearchgate.net |

| 3,4-dihydro-1H- ias.ac.inresearchgate.netoxazino[4,3-a]indole | Intramolecular cyclization | 1H-Indole-2-carboxylates | nih.gov |

These examples underscore the role of functionalized indoles as key intermediates in the diversity-oriented synthesis of complex molecular frameworks.

Development of Organic Functional Materials Based on Indole Scaffolds

The inherent electronic properties of the indole nucleus make it an attractive component for organic functional materials. The fusion of an electron-rich donor (indole) and an electron-deficient acceptor through a π-conjugated system is a well-established design principle for materials with useful optical and electronic properties. 3-(4-Anisoyl)-indole fits this donor-π-acceptor (D-π-A) architecture, where the indole ring acts as the donor and the anisoyl group serves as the acceptor, connected by the carbonyl linker.

Organic molecules that exhibit changes in their properties upon exposure to light are the basis for photoactuators and photoswitches. While direct applications of 3-(4-Anisoyl)-indole in this area are not widely documented, related indole-based D-π-A systems have shown promise. For example, novel indole derivatives have been designed as fluorescent probes that respond to changes in pH. nih.gov This pH-responsive fluorescence, where the emission properties change based on protonation or deprotonation of the indole nitrogen, is a form of molecular switching. Such systems can be used to construct molecular logic gates. nih.gov The intramolecular charge transfer (ICT) character of compounds like 3-(4-Anisoyl)-indole suggests that their photophysical properties could be sensitive to environmental factors, a key requirement for photoswitchable materials.

The application of indole derivatives in optoelectronics is an area of active research. The D-A structure inherent in 3-(4-Anisoyl)-indole is highly relevant for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Key properties and findings for related indole-based materials include:

Intramolecular Charge Transfer (ICT): Pyridopyrazino[2,3-b]indole derivatives exhibit strong ICT from the electron-donating indole part to the electron-accepting pyridopyrazine part, resulting in blue-green light emission. ias.ac.inresearchgate.net This is a crucial property for emissive layers in OLEDs.

Tunable Energy Levels: The HOMO-LUMO energy gap, which dictates the absorption and emission wavelengths, can be finely tuned by modifying the substituents on the indole framework. ias.ac.inchemrxiv.org The methoxy (B1213986) group on the anisoyl moiety in 3-(4-Anisoyl)-indole is an example of such a modification.

Aggregation-Induced Emission (AIE): Some D-A indole derivatives exhibit AIE, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. ias.ac.inresearchgate.net This property is highly advantageous for developing efficient solid-state emissive materials for OLEDs.

N-type Materials: By tuning the electron-accepting part of the molecule, the LUMO energy level can be lowered, making the material suitable for use as an electron-transporting (n-type) semiconductor in organic electronic devices. ias.ac.inresearchgate.net

The combination of a strong donor (indole) and acceptor (anisoyl) in 3-(4-Anisoyl)-indole makes it a promising candidate for investigation as a stable, tunable organic material for optoelectronic applications. chemrxiv.org

Role in Catalyst Development and Ligand Design in Organometallic Chemistry

The indole scaffold has been successfully employed to create ligands for transition metal-based catalysts. mdpi.com The presence of heteroatoms with lone pairs of electrons allows indole derivatives to coordinate with metal centers, influencing the metal's reactivity and selectivity in catalytic transformations.

In 3-(4-Anisoyl)-indole, there are two primary potential coordination sites:

The Indole Nitrogen: After deprotonation to the indolide anion, the nitrogen can act as a potent σ-donor.

The Carbonyl Oxygen: The oxygen atom of the anisoyl group has lone pairs and can act as a Lewis basic site to coordinate to a metal center.

The ability of these two sites to bind to the same metal center simultaneously would allow 3-(4-Anisoyl)-indole to function as a bidentate N,O-ligand. Such chelation often leads to the formation of stable metallacycles, which can be a key feature in the design of robust and selective catalysts. The development of indole-based chiral ligands is particularly important in asymmetric catalysis. mdpi.com

While specific catalytic systems employing 3-(4-Anisoyl)-indole as a ligand are not extensively reported, the structural motifs are present. The broader field of "catalytic metallodrugs," which uses metal complexes to perform catalytic reactions within biological systems, represents a future direction where custom-designed indole ligands could play a significant role. nih.gov The synthesis of metal complexes with various indole-based ligands has been widely reported, demonstrating the versatility of the indole scaffold in coordination chemistry and its potential for creating novel catalysts. preprints.orgbohrium.com

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR can identify substituent positions on the indole and anisoyl moieties. For example, the methoxy group in the 4-Anisoyl substituent shows a distinct singlet at ~3.8 ppm in ¹H NMR .

- X-ray crystallography : Resolve stereochemical uncertainties by analyzing crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds in indole derivatives) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out impurities .

How can researchers investigate the structure-activity relationship (SAR) of 3-(4-Anisoyl)-indole derivatives to enhance biological activity?

Advanced Research Question

- Functional group modifications : Replace the methoxy group in the 4-Anisoyl moiety with halogens (e.g., fluorine) or alkyl chains to assess changes in receptor binding. For example, fluorinated analogs of indole derivatives show improved pharmacokinetic profiles .

- Bioisosteric replacements : Substitute the indole core with pyrrole or carbazole and compare activity in enzyme inhibition assays (e.g., COX-2 or PI3K/Akt pathways) .

- Data-driven SAR : Use molecular docking simulations (AutoDock Vina) to predict interactions with targets like serotonin receptors or cytochrome P450 enzymes .

What experimental strategies address contradictions in reported biological activity data for 3-(4-Anisoyl)-indole derivatives?

Advanced Research Question

- Standardized assays : Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify downstream signaling pathways. For instance, conflicting apoptosis data may arise from differential activation of caspases .

- Meta-analysis : Compare results across studies with attention to solvent systems (DMSO vs. ethanol) and dosing regimens, which significantly affect bioavailability .

How can computational methods predict the interaction of 3-(4-Anisoyl)-indole with biological targets, and what validation experiments are required?

Advanced Research Question

- Molecular dynamics (MD) simulations : Model binding stability of the compound to targets like G-protein-coupled receptors (GPCRs) over 100-ns trajectories. Use AMBER or GROMACS for force-field parameterization .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- In vitro validation : Perform competitive binding assays (e.g., radioligand displacement for serotonin receptors) to confirm computational findings .

What strategies optimize the regioselectivity of electrophilic substitution reactions on 3-(4-Anisoyl)-indole?

Basic Research Question

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the indole nitrogen) to steer electrophiles to the C5 or C7 positions .

- Lewis acid catalysis : Use BF₃·Et₂O to enhance para-substitution on the anisoyl ring during Friedel-Crafts alkylation .

- Solvent effects : Polar aprotic solvents (DMF) favor C3 substitution, while non-polar solvents (toluene) improve anisoyl ring reactivity .

How do crystallographic studies inform the design of 3-(4-Anisoyl)-indole derivatives with improved stability?

Advanced Research Question

- Packing analysis : Identify intermolecular interactions (e.g., π-π stacking between indole rings) that enhance thermal stability. Derivatives with planar structures show lower decomposition rates .

- Hydrogen-bond engineering : Introduce hydroxyl or amine groups to form N–H⋯O or O–H⋯N bonds, reducing hygroscopicity .

- Polymorph screening : Test crystallization in mixed solvents (e.g., acetone/water) to isolate metastable forms with higher solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.